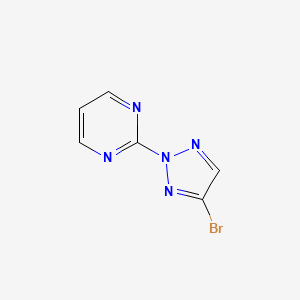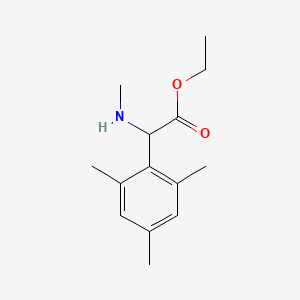
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis: is a chiral compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, including a cyclohexane ring with a methyl group and an oxo group at specific positions, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture under acidic conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-ethyl (1R,3R)-3-aminocyclopentylpropanoate hydrochloride
- rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate
- rac-ethyl (1R,3R)-3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride
Uniqueness
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable for studying stereochemical effects in various applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
HFHVWBIOQFEYBA-HTQZYQBOSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC(=O)[C@@H](C1)C |
SMILES canonique |
CCOC(=O)C1CCC(=O)C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
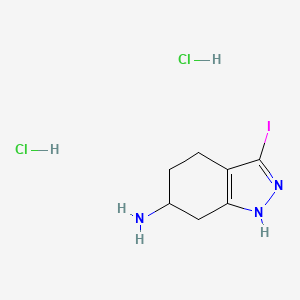
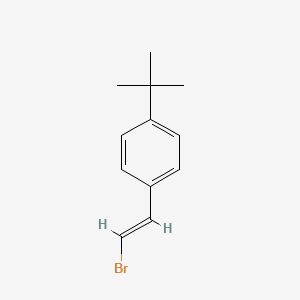
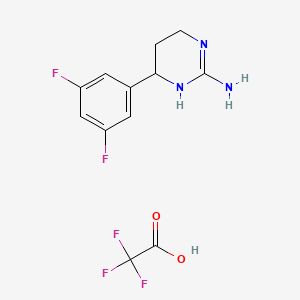
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
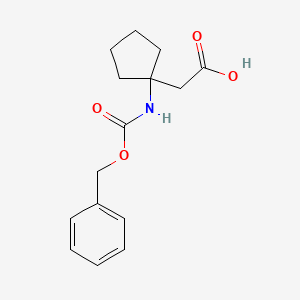
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
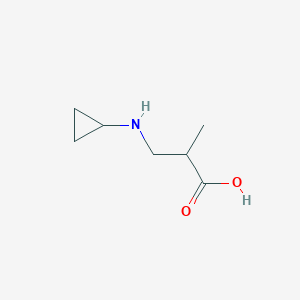
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
